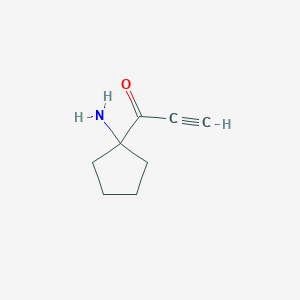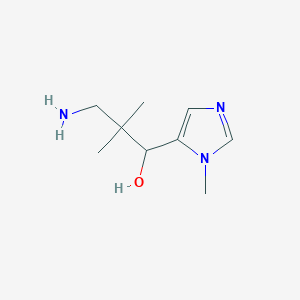
1-Chloro-2,3-dimethylbutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-2,3-dimethylbutane is an organic compound with the molecular formula C₆H₁₃Cl. It is a chlorinated derivative of butane, characterized by the presence of a chlorine atom attached to the first carbon of a butane chain that also has two methyl groups attached to the second and third carbons. This compound is used in various chemical reactions and has applications in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: 1-Chloro-2,3-dimethylbutane can be synthesized through the chlorination of 2,3-dimethylbutane. This process involves the substitution of a hydrogen atom with a chlorine atom, typically using chlorine gas (Cl₂) in the presence of ultraviolet light or a radical initiator to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and controlled environments to manage the exothermic nature of the chlorination process.
化学反応の分析
Types of Reactions: 1-Chloro-2,3-dimethylbutane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions (S_N1 and S_N2 mechanisms), where the chlorine atom is replaced by other nucleophiles.
Elimination Reactions: It can undergo elimination reactions (E1 and E2 mechanisms) to form alkenes.
Oxidation and Reduction: While less common, it can be involved in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include hydroxide ions (OH⁻), cyanide ions (CN⁻), and ammonia (NH₃). Conditions vary depending on the desired mechanism (S_N1 or S_N2).
Elimination Reactions: Strong bases like potassium tert-butoxide (t-BuOK) are used to induce elimination, often in polar aprotic solvents.
Major Products:
Substitution: Products depend on the nucleophile used, such as alcohols, nitriles, or amines.
Elimination: The major product is typically an alkene, such as 2,3-dimethyl-1-butene.
科学的研究の応用
1-Chloro-2,3-dimethylbutane is utilized in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of certain pharmaceutical compounds.
Agrochemicals: It is a precursor in the synthesis of agrochemical products.
Material Science: It is used in the preparation of specialized polymers and materials.
作用機序
The mechanism of action of 1-chloro-2,3-dimethylbutane in chemical reactions involves the formation of carbocations or carbanions, depending on the reaction conditions. In nucleophilic substitution reactions, the chlorine atom leaves, forming a carbocation intermediate in S_N1 reactions or a direct displacement in S_N2 reactions. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the elimination of the chlorine atom.
類似化合物との比較
- 1-Chloro-2,2-dimethylbutane
- 2-Chloro-2,3-dimethylbutane
- 1-Chloro-3,3-dimethylbutane
Comparison: 1-Chloro-2,3-dimethylbutane is unique due to the specific positioning of the chlorine atom and the methyl groups, which influences its reactivity and the types of reactions it undergoes. Compared to its isomers, it may exhibit different reactivity patterns in substitution and elimination reactions due to steric and electronic effects.
特性
CAS番号 |
600-06-6 |
|---|---|
分子式 |
C6H13Cl |
分子量 |
120.62 g/mol |
IUPAC名 |
1-chloro-2,3-dimethylbutane |
InChI |
InChI=1S/C6H13Cl/c1-5(2)6(3)4-7/h5-6H,4H2,1-3H3 |
InChIキー |
UMJSXTUELCDYKZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{3-[(1S)-1-aminoethyl]phenyl}-1,2-thiazolidine-1,1-dione](/img/structure/B13173869.png)

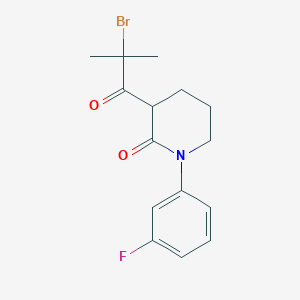



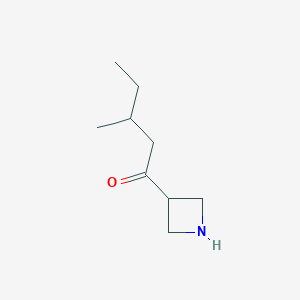
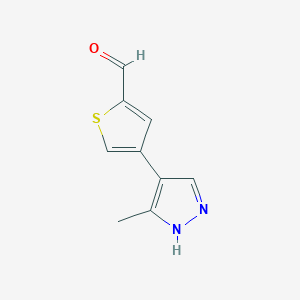
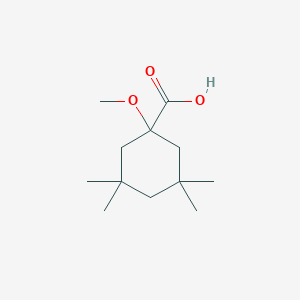
![({[2-(Chloromethyl)-4-methylpentyl]oxy}methyl)benzene](/img/structure/B13173916.png)

